Aspirin copper
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspirin copper can be synthesized through a double decomposition reaction between aspirin and a copper salt solution. One common method involves dissolving aspirin in an organic solvent and then adding a water solution of a copper salt, such as copper sulfate. The reaction results in the formation of bright blue crystals of this compound, which can be filtered, washed, and dried .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Aspirin copper undergoes various chemical reactions, including:
Oxidation: Copper in this compound can undergo oxidation, changing its oxidation state and potentially altering the compound’s properties.
Reduction: The copper ions in this compound can be reduced under certain conditions, affecting the overall stability and reactivity of the compound.
Substitution: this compound can participate in substitution reactions where the copper ions are replaced by other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce copper oxides, while substitution reactions can yield new coordination compounds with different metal ions or ligands.
Scientific Research Applications
Chemistry: Aspirin copper is used as a model compound in coordination chemistry studies to understand the interactions between metal ions and organic ligands.
Biology: The compound’s antioxidant properties make it a subject of interest in biological research, particularly in studies related to oxidative stress and cellular protection.
Medicine: This compound has shown promise as an anti-inflammatory and analgesic agent, with studies indicating that it may have greater efficacy than aspirin alone.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of aspirin copper involves several pathways:
Anti-inflammatory and Analgesic Effects: This compound inhibits the cyclooxygenase enzymes, reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain.
Antioxidant Activity: The copper ions in this compound can scavenge reactive oxygen species, protecting cells from oxidative damage.
Molecular Targets and Pathways: This compound targets various molecular pathways, including the inhibition of platelet aggregation and modulation of signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Aspirin copper can be compared with other similar compounds, such as:
Copper Salicylate: Like this compound, copper salicylate combines the properties of salicylic acid with copper ions.
Copper Acetate: While copper acetate also exhibits antioxidant properties, this compound has shown superior efficacy in biological systems.
Other Metal-Aspirin Complexes: Aspirin complexes with other metals, such as zinc or manganese, have been studied, but copper aspirinate often demonstrates higher biological activity due to the unique properties of copper.
Properties
CAS No. |
23325-63-5 |
---|---|
Molecular Formula |
C18H14CuO8 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
copper;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Cu/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
CMDYHTIDHSNRGW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2] |
Key on ui other cas no. |
23325-63-5 |
Origin of Product |
United States |
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